molecular formula C12H13F2NO2 B1462601 1-(2,4-Difluorobenzoyl)piperidin-3-ol CAS No. 1156926-53-2

1-(2,4-Difluorobenzoyl)piperidin-3-ol

Cat. No. B1462601
CAS RN: 1156926-53-2
M. Wt: 241.23 g/mol
InChI Key: JLJWXZCKERWIIE-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzoyl)piperidin-3-ol, also known as 1-(2,4-difluorophenyl)piperidin-3-ol, is an organic compound belonging to the class of piperidines. It is a colorless crystalline solid with a molecular formula of C10H12F2NO and a molecular weight of 199.21 g/mol. 1-(2,4-Difluorobenzoyl)piperidin-3-ol has been widely studied in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

1-(2,4-Difluorobenzoyl)piperidin-3-ol, due to its structural configuration, participates in various molecular interactions. Research on closely related compounds demonstrates that similar molecular structures can exhibit different intermolecular interactions based on their halogen substitutions. For instance, compounds with 3-fluorobenzoyl groups form three-dimensional structures through hydrogen bonds, while analogs with 2,6-difluorobenzoyl or 2,4-dichlorobenzoyl groups do not exhibit such hydrogen bonding, highlighting the importance of molecular configuration on intermolecular interactions (Mahesha et al., 2019).

Radiotracer Development for PET Imaging

Compounds with structural similarities to 1-(2,4-Difluorobenzoyl)piperidin-3-ol have been explored in the development of PET (Positron Emission Tomography) radiotracers. Specifically, radioligands containing the 4-(4-fluorobenzyl)piperidine moiety have been developed for imaging NR2B NMDA receptors. These radiotracers showed high accumulation in bone and cartilage, suggesting potential for further exploration in medical imaging applications, despite challenges related to defluorination and brain penetration (Labas et al., 2011).

Fluorescence Probing in Biological Systems

The reversible redox reactions of compounds similar to 1-(2,4-Difluorobenzoyl)piperidin-3-ol have been utilized in the development of fluorescent probes. These probes, designed to incorporate similar molecular structures, demonstrate sensitive and selective On-Off-On fluorescent responses to specific redox cycles in biological systems, such as the ClO(-)/AA (ascorbic acid) redox cycle. This application is particularly relevant in monitoring biological processes within living cells under physiological conditions (Wang et al., 2016).

Antimicrobial Agent Development

Research into derivatives of 1-(2,4-Difluorobenzoyl)piperidin-3-ol has led to the synthesis of compounds with potential antimicrobial properties. A study synthesizing novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing various substitutions, revealed moderate to good antimicrobial activities against tested bacterial and fungal strains, showcasing the compound's potential in antimicrobial agent development (Jadhav et al., 2017).

Drug Synthesis and Psychotherapeutic Applications

The synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, a process involving 1-(2,4-Difluorobenzoyl)piperidin-3-ol, demonstrates its utility in creating intermediates for psychotherapeutic drugs. This particular synthesis route highlights the compound's relevance in the pharmaceutical industry, especially in the development of drugs for mental health (Ya-fei, 2011).

properties

IUPAC Name

(2,4-difluorophenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-8-3-4-10(11(14)6-8)12(17)15-5-1-2-9(16)7-15/h3-4,6,9,16H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJWXZCKERWIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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